![molecular formula C14H19NO3 B3043937 Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate CAS No. 955998-64-8](/img/structure/B3043937.png)
Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate
Overview
Description
“Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate” is a chemical compound with the CAS Number: 60437-30-1 . It has a molecular weight of 249.31 and its linear formula is C14H19NO3 .
Molecular Structure Analysis
The molecular structure of “Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate” has been studied . The linear formula of this compound is C14H19NO3 .Physical And Chemical Properties Analysis
“Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate” is a solid at room temperature . It has a molecular weight of 249.31 .Scientific Research Applications
Enantioselective Synthesis
Enantioselective Benzylation of Methyl 4-oxo-3-piperidinecarboxylate Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate has been used in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate. A phase-transfer catalyst was employed, highlighting the compound's utility in preparing biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).
Intermediate in Synthesis of Jak3 Inhibitors
Synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate This compound serves as an important intermediate in synthesizing a novel protein tyrosine kinase Jak3 inhibitor, CP-690550. The synthesis involves multiple steps, including SN2 substitution and borohydride reduction, highlighting its significance in medicinal chemistry (Chen Xin-zhi, 2011).
Reactivity in Heterocyclic Compounds
Preparation and Reactivity of 1-Benzyl-2,4-Piperidinedione-3-Carboxylic Acid Derivatives The reactivity of this compound in heterocyclic chemistry is notable. It has been used in the synthesis of natural products and pharmacologically interesting compounds. Its structural determination and reaction with various agents demonstrate its versatility in synthetic applications (Ibenmoussa et al., 1998).
Role in NMR Spectroscopy
NMR Spectroscopy in Distinguishing Between 3‐piperidyl‐ and 2‐pyrrolidylmethyl Alcohols This compound has been utilized in NMR spectroscopy studies. Its role in the structural assignment of complex molecules underlines its importance in analytical chemistry (Cannon & Milne, 1976).
Analgesic Properties Optimization
Methylation of Position 8 in the Pyridine Moiety The modification of the pyridine moiety in this compound was researched to enhance its analgesic properties. This study demonstrates its potential in developing new analgesic agents (Ukrainets et al., 2015).
Protecting Groups in Carbohydrates
Quantifying Electronic Effects of Common Carbohydrate Protecting Groups The compound has been studied for its role in stabilizing positive charge on ring heteroatoms in hydroxypiperidines, indicating its use in carbohydrate chemistry (Heuckendorff et al., 2010).
Benzyl Group Conformation Study
Benzyl Group Conformation in 4-benzyl-4-hydroxypiperidines Its use in studying the conformation of the benzyl group in hydroxypiperidines showcases its utility in molecular structure analysis (Manimekalai et al., 2007).
In Vivo Measurements in Brain Chemistry
Synthesis of 1-[11C]methylpiperidin-4-yl Propionate The compound has been synthesized as an in vivo substrate for acetylcholinesterase, aiding in clinical studies of acetylcholinesterase in the human brain using positron emission tomography (Snyder et al., 1998).
Safety And Hazards
properties
IUPAC Name |
methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTDJAQQPGLCGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCC1O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720229 | |
Record name | Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate | |
CAS RN |
956010-25-6 | |
Record name | Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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